Pyritinol

Catalog No.
S540743
CAS No.
1098-97-1
M.F
C16H20N2O4S2
M. Wt
368.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Pyritinol

CAS Number

1098-97-1

Product Name

Pyritinol

IUPAC Name

5-[[[5-hydroxy-4-(hydroxymethyl)-6-methyl-3-pyridinyl]methyldisulfanyl]methyl]-4-(hydroxymethyl)-2-methylpyridin-3-ol

Molecular Formula

C16H20N2O4S2

Molecular Weight

368.5 g/mol

InChI

InChI=1S/C16H20N2O4S2/c1-9-15(21)13(5-19)11(3-17-9)7-23-24-8-12-4-18-10(2)16(22)14(12)6-20/h3-4,19-22H,5-8H2,1-2H3

InChI Key

SIXLXDIJGIWWFU-UHFFFAOYSA-N

SMILES

Array

solubility

Soluble in DMSO

Synonyms

Bonifen, Dipyridoxolyldisulfide, Encephabol, Enerbol, Hydrochloride, Pyritinol, Piriditol, Piritinol, Piritoxina, Pyridoxinedisulfide, Pyrithioxin, Pyrithioxine, Pyritinol, Pyritinol Hydrochloride

Canonical SMILES

CC1=NC=C(C(=C1O)CO)CSSCC2=CN=C(C(=C2CO)O)C

The exact mass of the compound Pyrithioxin is 368.0864 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 759229. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Pyridines. It belongs to the ontological category of methylpyridines in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Pyritinol is a semi-synthetic, disulfide-bridged dimer of pyridoxine (Vitamin B6) primarily utilized as a neurotropic agent, a disease-modifying antirheumatic drug (DMARD) reference, and an electroactive analytical standard [1]. Unlike its monomeric precursor, pyritinol features a central disulfide bond that significantly alters its partition coefficient, enabling enhanced lipid solubility and passive blood-brain barrier (BBB) penetration[2]. Commercially available as a free base or dihydrochloride salt, it is procured by pharmaceutical formulators and analytical laboratories requiring a stable, redox-active compound with established antioxidant properties and specific cholinergic modulation capabilities without confounding vitamin coenzyme activity[1].

Procuring pyridoxine as a cost-effective substitute for pyritinol fundamentally fails in neuropharmacological and advanced analytical applications . The absence of the disulfide bridge in pyridoxine renders it highly water-soluble (LogP ~ -0.77), preventing the passive BBB permeability required for central nervous system assays. Furthermore, while pyritinol shares the pyridoxine backbone, it possesses zero Vitamin B6 coenzyme activity, meaning substitution with B6 will trigger unwanted enzymatic interference and potential hypervitaminosis in vivo [1]. In rheumatological models, substituting pyritinol with D-penicillamine alters the toxicity and tolerability profile, as pyritinol's unique 5-mercaptopyridoxine metabolism offers a distinct pathway for thiol/disulfide exchange not replicated by simpler aliphatic thiols [2].

Enhanced Lipophilicity and Blood-Brain Barrier Permeability

Pyritinol's dimerization via a disulfide bridge fundamentally shifts its physicochemical profile compared to its monomeric precursor, pyridoxine. Quantitative partition coefficient data shows pyritinol possesses a LogP of approximately 1.62, whereas pyridoxine is highly hydrophilic with a LogP of -0.77 . This >2.3-log unit increase in lipophilicity is the primary driver for pyritinol's ability to passively cross the blood-brain barrier and accumulate in cerebral tissue, a property entirely absent in standard Vitamin B6 [1].

Evidence DimensionPartition Coefficient (LogP)
Target Compound DataLogP ~ 1.62
Comparator Or BaselinePyridoxine (LogP ~ -0.77)
Quantified Difference>2.3 log unit increase in lipophilicity
ConditionsStandard n-octanol/water partitioning

Essential for researchers and formulators requiring a pyridoxine derivative that can successfully penetrate the CNS for neuropharmacological assays.

Complete Absence of Vitamin B6 Coenzyme Activity

Despite being a structural dimer of Vitamin B6, pyritinol exhibits no functional Vitamin B6 activity in vivo or in vitro [1]. Assays measuring pyridoxal phosphate-dependent enzymatic reactions confirm that pyritinol does not act as a coenzyme. This stark contrast to pyridoxine allows pyritinol to be administered or applied in high concentrations to leverage its cholinergic and antioxidant effects without causing B6-induced peripheral neuropathy or confounding B6-dependent metabolic pathways [1].

Evidence DimensionVitamin B6 Coenzyme Activity
Target Compound Data0% activity
Comparator Or BaselinePyridoxine (100% active precursor)
Quantified DifferenceComplete ablation of coenzyme function
ConditionsIn vivo and in vitro enzymatic assays

Crucial for procurement in metabolic studies where researchers need neurotropic or antioxidant effects without confounding baseline Vitamin B6 dependent pathways.

High-Sensitivity Electrochemical Detection for Sensor Calibration

Pyritinol serves as an excellent electroactive reference standard for validating advanced carbon-based sensors. In square-wave voltammetry (SWV) studies using carbon nanofiber/gold nanoparticle screen-printed carbon electrodes (CNF-GNP/SPCE), pyritinol demonstrated a highly linear anodic peak current response[1]. The optimized detection limit for pyritinol was quantified at 6.23 nM (6.23 × 10^-9 M) within a working range of 10 nM to 50 µM. This represents a massive sensitivity increase compared to the baseline response on unmodified bare screen-printed carbon electrodes[1].

Evidence DimensionLimit of Detection (LOD) via Square-Wave Voltammetry
Target Compound Data6.23 nM LOD
Comparator Or BaselineBare Screen-Printed Carbon Electrode (SPCE) baseline
Quantified DifferenceHighly linear response (10 nM - 50 µM) with nanomolar sensitivity
ConditionsSWV with pulse height 90 mV, frequency 15 Hz on CNF-GNP/SPCE

Makes pyritinol an ideal, highly sensitive redox target for laboratories procuring standards to calibrate and validate novel nanocarbon electrochemical sensors.

Antioxidant Efficacy via Lipid Peroxidation Inhibition

Pyritinol exhibits potent antioxidant properties, frequently benchmarked against standard lipid-soluble antioxidants like alpha-tocopherol. In comparative in vitro assays measuring oxidative DNA damage and lipid peroxidation in human lymphocytes, pyritinol demonstrated significant scavenging of oxygen free radicals and reduction of lipid peroxidation[1]. Unlike alpha-tocopherol, which is purely lipophilic, pyritinol's structure allows it to function effectively in mixed aqueous/lipid environments, providing a versatile thiol/disulfide exchange mechanism for cellular protection[1].

Evidence DimensionInhibition of Lipid Peroxidation
Target Compound DataSignificant reduction in oxidative damage
Comparator Or BaselineAlpha-tocopherol (Standard antioxidant)
Quantified DifferenceComparable protective efficacy with broader aqueous/lipid compatibility
ConditionsHuman lymphocyte oxidative stress assays

Provides formulators with a structurally unique, BBB-permeable antioxidant alternative to tocopherols for complex in vitro cellular assays.

Neurotropic and Cholinergic Modulation Assays

Due to its LogP of 1.62 and proven ability to cross the blood-brain barrier without exhibiting Vitamin B6 activity, pyritinol is the preferred compound for in vivo models studying cholinergic transmission, acetylcholine release, and cerebral glucose metabolism [1]. It is strictly superior to pyridoxine in these contexts, as the monomer cannot passively enter the CNS in sufficient quantities to act as a neurotropic baseline.

Calibration of Nanomaterial-Based Electrochemical Sensors

Pyritinol's distinct electrochemical profile and nanomolar limit of detection (6.23 nM) on carbon nanofiber/gold nanoparticle electrodes make it an ideal high-sensitivity redox standard [2]. Analytical labs procure pyritinol to validate the performance, linearity, and signal-to-noise ratio of newly developed screen-printed biosensors.

Thiol/Disulfide Exchange and DMARD Reference Modeling

In rheumatological and immunological research, pyritinol is utilized as a reference disease-modifying antirheumatic drug (DMARD) [3]. Its unique 5-mercaptopyridoxine metabolism provides a critical comparator against D-penicillamine, allowing researchers to study alternative pathways of rheumatoid factor reduction and varying toxicity profiles in cellular models.

Cellular Antioxidant and Lipid Peroxidation Studies

For in vitro assays requiring protection against oxidative DNA damage and lipid peroxidation, pyritinol serves as a highly effective antioxidant [4]. Its dual compatibility in mixed environments makes it a valuable alternative to purely lipophilic standards like alpha-tocopherol, particularly in assays involving human lymphocytes or neuronal cell lines.

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

1.2

Hydrogen Bond Acceptor Count

8

Hydrogen Bond Donor Count

4

Exact Mass

368.08644947 Da

Monoisotopic Mass

368.08644947 Da

Heavy Atom Count

24

Appearance

Solid powder

Melting Point

219.0 °C

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

AK5Q5FZH2R

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H318 (100%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

ATC Code

N - Nervous system
N06 - Psychoanaleptics
N06B - Psychostimulants, agents used for adhd and nootropics
N06BX - Other psychostimulants and nootropics
N06BX02 - Pyritinol

Pictograms

Irritant

Corrosive;Irritant

Other CAS

1098-97-1
10049-83-9

Wikipedia

Pyritinol

Dates

Last modified: 08-15-2023
1. Lemmel EM. Comparison of pyritinol and auranofin in the treatment of rheumatoid arthritis. The European Multicentre Study Group. Br J Rheumatol. 1993 May;32(5):375-82. doi: 10.1093/rheumatology/32.5.375. PMID: 8495257.

2. Hindmarch I, Coleston DM, Kerr JS. Psychopharmacological effects of pyritinol in normal volunteers. Neuropsychobiology. 1990-1991;24(3):159-64. doi: 10.1159/000119478. PMID: 2135070.

3. Wiese JG, Shlipak MG, Browner WS. The alcohol hangover. Ann Intern Med. 2000 Jun 6;132(11):897-902. doi: 10.7326/0003-4819-132-11-200006060-00008. PMID: 10836917.

4. Fischhof PK, Saletu B, Rüther E, Litschauer G, Möslinger-Gehmayr R, Herrmann WM. Therapeutic efficacy of pyritinol in patients with senile dementia of the Alzheimer type (SDAT) and multi-infarct dementia (MID). Neuropsychobiology. 1992;26(1-2):65-70. doi: 10.1159/000118898. PMID: 1475039.

5. Nachbar F, Korting HC, Vogl T. Erythema multiforme-like eruption in association with severe headache following pyritinol. Dermatology. 1993;187(1):42-6. doi: 10.1159/000247196. PMID: 8324277.

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